molecular formula C6H13NO B170498 (S)-2-(Pyrrolidin-3-yl)ethanol CAS No. 1315054-52-4

(S)-2-(Pyrrolidin-3-yl)ethanol

Cat. No.: B170498
CAS No.: 1315054-52-4
M. Wt: 115.17 g/mol
InChI Key: NKRLLPCWCPIQPL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Pyrrolidin-3-yl)ethanol is a chiral compound that features a pyrrolidine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Pyrrolidin-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-pyrrolidinone using chiral catalysts to achieve the desired (S)-enantiomer. Another approach involves the use of chiral auxiliaries or reagents to induce stereoselectivity during the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce the precursor compounds efficiently. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Pyrrolidin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium on carbon (Pd/C).

    Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products:

    Oxidation: Formation of 3-pyrrolidinone or 3-pyrrolidinecarboxaldehyde.

    Reduction: Formation of fully saturated pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(Pyrrolidin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

    ®-2-(Pyrrolidin-3-yl)ethanol: The enantiomer of (S)-2-(Pyrrolidin-3-yl)ethanol, which may have different biological activities and properties.

    3-Pyrrolidinone: A precursor in the synthesis of this compound.

    2-Pyrrolidone: A structurally similar compound with different chemical properties and applications.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity and synthetic utility

Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRLLPCWCPIQPL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.